molecular formula C14H13NO B13979780 Methanone, (3-amino-2-methylphenyl)phenyl- CAS No. 62261-43-2

Methanone, (3-amino-2-methylphenyl)phenyl-

Cat. No.: B13979780
CAS No.: 62261-43-2
M. Wt: 211.26 g/mol
InChI Key: NHTALIXIQROOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (3-amino-2-methylphenyl)phenyl-: is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-amino-2-methylphenyl)phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and 3-amino-2-methylbenzene.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Procedure: The benzophenone is reacted with 3-amino-2-methylbenzene in a Friedel-Crafts acylation reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-amino-2-methylphenyl)phenyl- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-amino-2-methylphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Methanone, (3-amino-2-methylphenyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-amino-2-methylphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Methanone, (3-amino-2-methylphenyl)phenyl- can be compared with other similar compounds such as:

    Methanone, (3-methylphenyl)phenyl-: Lacks the amino group, resulting in different chemical properties and applications.

    Methanone, (2-methylphenyl)phenyl-: The position of the methyl group affects its reactivity and applications.

    Methanone, [2-(methylamino)phenyl]phenyl-: Contains a methylamino group, leading to different biological activities and uses.

Properties

CAS No.

62261-43-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-amino-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H13NO/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-9H,15H2,1H3

InChI Key

NHTALIXIQROOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.